molecular formula C5H8ClNO B2418793 3-Methylazetidine-1-carbonyl chloride CAS No. 2107231-04-7

3-Methylazetidine-1-carbonyl chloride

Cat. No.: B2418793
CAS No.: 2107231-04-7
M. Wt: 133.58
InChI Key: HPOLZMCYGQZJFT-UHFFFAOYSA-N
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Description

3-Methylazetidine-1-carbonyl chloride is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain .

Scientific Research Applications

3-Methylazetidine-1-carbonyl chloride has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-carbonyl chloride typically involves the reaction of 3-methylazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

3-Methylazetidine+Thionyl chloride3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{3-Methylazetidine} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 3-Methylazetidine+Thionyl chloride→3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming larger, more complex molecules.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylazetidine-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products:

    Amines: When reacted with amines, the major products are 3-methylazetidine-1-carboxamides.

    Esters: Reaction with alcohols yields 3-methylazetidine-1-carboxylates.

Comparison with Similar Compounds

    Azetidine-1-carbonyl chloride: Similar in structure but lacks the methyl group at the 3-position.

    3-Methylazetidine-1-carboxylic acid: The hydrolyzed form of 3-Methylazetidine-1-carbonyl chloride.

    1-Methylazetidine-3-carbonyl chloride: A positional isomer with the methyl group at the 1-position instead of the 3-position.

Uniqueness: this compound is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature can lead to different steric and electronic effects compared to its analogs .

Properties

IUPAC Name

3-methylazetidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOLZMCYGQZJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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